molecular formula C21H22N4O3 B2470653 N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-40-9

N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2470653
CAS No.: 900003-40-9
M. Wt: 378.432
InChI Key: KIWJEKKLCPQPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a chemical compound of significant interest in neuroscience and medicinal chemistry research. It features a dihydropyrrolo[1,2-a]pyrazine core, a privileged scaffold found in compounds acting on the central nervous system . Scientific literature indicates that derivatives of this core structure can function as potent and selective positive allosteric modulators (PAMs) of GluN2C/GluN2D-containing NMDA receptors . These receptors are crucial for learning, memory, and brain development, and their dysfunction is implicated in various neurological conditions . Researchers value this compound and its analogues as advanced in vitro tools to study the therapeutic potential of modulating these specific NMDA receptor subtypes for conditions such as schizophrenia, Parkinson's disease, and neuropathic pain . The rigid, nitrogen-containing polyheterocyclic structure is synthetically challenging but provides favorable properties for receptor binding and is a target for novel, efficient synthetic routes like multicomponent reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-18-6-5-16(14-19(18)28-2)23-21(26)25-13-12-24-11-3-4-17(24)20(25)15-7-9-22-10-8-15/h3-11,14,20H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWJEKKLCPQPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the direct condensation of β-dicarbonyl compounds with amines under reflux conditions in an aromatic solvent. The yield of the compound can reach up to 66%, with a melting point around 123.7 °C. Characterization methods such as IR spectroscopy and NMR provide insights into its molecular structure, confirming the presence of functional groups relevant to its biological activity .

Table 1: Physical Properties and Characterization

PropertyValue
Molecular FormulaC16H18N4O3
Yield66%
Melting Point123.7 °C
IR (KBr)3080 (CH arom.)
NMR (DMSO-d6)Various signals

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.

Antitumor Activity

Research indicates that derivatives of the dihydropyrrolo[1,2-a]pyrazine core exhibit promising antitumor activity. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antiviral Properties

In vitro studies have demonstrated that related compounds can inhibit viral replication. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have exhibited potent antiviral activity against viruses such as Para 3 and Leishmania tropica. The observed mechanisms include interference with viral entry or replication processes within host cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Preliminary results suggest that it can inhibit key inflammatory mediators like COX enzymes, which are crucial in the inflammatory response. IC50 values obtained from various assays indicate that some derivatives exhibit comparable potency to established anti-inflammatory drugs like celecoxib .

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

  • Antitumor Activity Against L1210 Cells : A derivative was tested against L1210 leukemia cells and showed significant cytotoxicity with an IC50 value in the low micromolar range.
  • Antiviral Efficacy : Another study reported that a structurally similar compound exhibited broad-spectrum antiviral activity against multiple strains by inhibiting their replication within human macrophages.
  • Inflammation Models : In vivo models demonstrated that certain derivatives effectively reduced edema and inflammation markers when tested against carrageenan-induced paw edema in rats.

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